N-(2,3-dichlorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes dichlorophenyl, difluoromethyl, and methyl groups attached to a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This process utilizes 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate as starting materials . The reaction is carried out under mild conditions, making it efficient and convenient for the synthesis of functionalized triazolopyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. One such method is the intramolecular electrochemical dehydrogenative N–N bond formation. This metal- and oxidant-free process is conducted under mild and scalable electrolytic conditions, using N-(2-pyridyl)amidines as starting materials . The reactions are performed in a simple undivided cell under constant current conditions with nBu4NBr as both the redox mediator and the electrolyte.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyrimidine core.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to replace specific functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, trifluoromethanesulfonate, and various oxidizing and reducing agents. The reactions are typically carried out under mild to moderate conditions, ensuring high yields and efficiency.
Major Products Formed
The major products formed from these reactions include functionalized triazolopyrimidine derivatives with modified substituents. These derivatives can exhibit different chemical and biological properties, making them valuable for various applications.
Scientific Research Applications
N-(2,3-dichlorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its ability to modulate specific molecular pathways, offering potential treatments for various diseases.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,3-dichlorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide include other triazolopyrimidine derivatives, such as:
- 1,2,4-triazolo[1,5-a]pyridines
- 1,2,4-triazolo[1,5-a]benzazoles
- 2H-[1,2,3]triazolo[4,5-e][1,2,4]triazolo[1,5-a]pyrimidines
Uniqueness
What sets this compound apart is its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for various scientific research applications, offering unique opportunities for the development of new materials, drugs, and chemical processes.
Properties
Molecular Formula |
C14H9Cl2F2N5O |
---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H9Cl2F2N5O/c1-6-5-9(11(17)18)23-14(19-6)21-12(22-23)13(24)20-8-4-2-3-7(15)10(8)16/h2-5,11H,1H3,(H,20,24) |
InChI Key |
INZKXCGWHIFXAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.